molecular formula C13H15N B1583788 1-Phenylcyclohexanecarbonitrile CAS No. 2201-23-2

1-Phenylcyclohexanecarbonitrile

Cat. No. B1583788
CAS RN: 2201-23-2
M. Wt: 185.26 g/mol
InChI Key: AUXIEQKHXAYAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylcyclohexanecarbonitrile is a chemical compound with the molecular formula C13H15N . It has a molecular weight of 185.2649 .


Synthesis Analysis

The synthesis of 1-Phenylcyclohexanecarbonitrile can be achieved through several methods. One such method involves the use of 1-phenylcyclohexylamine (PCA) as a precursor . PCA can be transformed into other PCP analogs by alkylation of the amino group by a number of methods .


Molecular Structure Analysis

The molecular structure of 1-Phenylcyclohexanecarbonitrile consists of a phenyl group attached to a cyclohexane ring, which is further attached to a carbonitrile group . The IUPAC Standard InChI for this compound is InChI=1S/C13H15N/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2 .


Physical And Chemical Properties Analysis

1-Phenylcyclohexanecarbonitrile is a liquid at 20 degrees Celsius . It has a boiling point of 141 °C/7 mmHg . The specific gravity of this compound is 1.03 at 20/20 , and it has a refractive index of 1.53 .

Scientific Research Applications

  • Synthesis of Central Nervous System Depressants :

    • Various 1-arylcyclohexylamines, including 1-Phenylcyclohexanecarbonitrile derivatives, have been synthesized for evaluation as central nervous system depressants. These compounds were prepared by multiple procedures and tested for cataleptoid activity and antitonic extensor properties (Maddox, Godefroi, & Parcell, 1965).
  • Photochemical Reactions and Formation of Cyclobutane Adducts :

    • The photochemical reaction of 1-naphthalenecarbonitrile with arylalkenes like 1-phenylcyclohexene leads to the formation of regioisomeric endo cyclobutane adducts and azabutadienes. These reactions occur with low quantum yields and are used to investigate the mechanism of polar exciplex or radical ion pair formation (Mella, Fasani, & Albini, 1991).
  • Dimerization of Cation Radicals :

    • Research has shown that irradiation of 1-phenylcyclopentene and 1-phenylcyclohexene can lead to various photochemical products, including dimerization of cation radicals. This process is influenced by the structure of the phenylcycloalkene used (Kojima, Kakehi, Ishida, & Takamuku, 1996).
  • Conformational Analysis in Chemical Research :

    • In-depth conformational analyses of compounds like 1-Phenylcyclohexanecarbonitrile derivatives have been conducted. This includes studies of molecular structure and conformational preferences using techniques like low-temperature NMR and quantum chemical calculations (Shainyan, Belyakov, Sigolaev, Khramov, & Kleinpeter, 2017).
  • Use in Synthesizing Analogues and Isotopic Labeling :

    • 1-Phenylcyclohexanecarbonitrile and its analogues have been used in chemical syntheses, including the creation of isotopically labeled compounds for research purposes. This includes the synthesis of labeled phencyclidine and related compounds (Alme & Law, 1982).
  • Analytical Determination and Purity Analysis :

    • Analytical methods have been developed for the determination of the purity of 1-Phenylcyclohexanecarbonitrile and its derivatives. These methods are crucial for ensuring the quality and consistency of compounds used in further research (Soine, 1981).
  • Corrosion Inhibition in Industrial Applications :

    • Derivatives of 1-Phenylcyclohexanecarbonitrile have been studied as corrosion inhibitors, showing significant effectiveness in protecting materials like mild steel in acidic environments. This has applications in industries where corrosion resistance is vital (Verma, Quraishi, & Singh, 2015).

Safety And Hazards

1-Phenylcyclohexanecarbonitrile is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

properties

IUPAC Name

1-phenylcyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXIEQKHXAYAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176448
Record name 1-Phenylcyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylcyclohexanecarbonitrile

CAS RN

2201-23-2
Record name 1-Phenylcyclohexanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2201-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenylcyclohexanecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002201232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2201-23-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenylcyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylcyclohexanecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.917
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYLCYCLOHEXANECARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7PJG8E4XS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of NaH (42.7 g, 1067.0 mmol, 60%) in dimethyl sulfoxide (600.0 mL) were added drop-wise a mixture of phenylacetonitrile (50.0 g, 426.8 mmol) and 1,5-dibromopentane (58.1 mL, 426.8 mmol) dissolved in dimethyl sulfoxide:ether (1:1) (200.0 mL) at 0° C. and the reaction mixture was stirred at this temperature for 2 h. After completion of the reaction, water and a 10% HCl solution were added to the mixture and the mixture was extracted with ethyl acetate. The combined organic layer was then washed with water and brine and dried over sodium sulfate and concentrated under reduced pressure to obtain a crude product. This crude product was then purified by normal silica gel column chromatography (using hexane) to get 1-phenyl-cyclohexanecarbonitrile (249) (52.0 g, 65.76%) as a colorless oil.
Name
Quantity
42.7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
58.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
dimethyl sulfoxide ether
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylcyclohexanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-Phenylcyclohexanecarbonitrile
Reactant of Route 3
Reactant of Route 3
1-Phenylcyclohexanecarbonitrile
Reactant of Route 4
Reactant of Route 4
1-Phenylcyclohexanecarbonitrile
Reactant of Route 5
Reactant of Route 5
1-Phenylcyclohexanecarbonitrile
Reactant of Route 6
1-Phenylcyclohexanecarbonitrile

Citations

For This Compound
23
Citations
라춘섭, 김양숙 - Bulletin of the Korean Chemical Society, 1997 - koreascience.kr
Stereochemical course of the reductive decyanation of two stereoisomeric 4-t-butyl-1-phenylcyclohexanecarbonitriles 3 and 4 using solvated electron has been studied. While sodium-…
Number of citations: 0 koreascience.kr
M Duan, C Aquino, GF Dorsey Jr, R Ferris… - Bioorganic & medicinal …, 2009 - Elsevier
… Syntheses of 4,4-disubstituted cyclohexylamine analogues with C2-linker started with commercially available 4-oxo-1-phenylcyclohexanecarbonitrile and benzylamine by a non-…
Number of citations: 14 www.sciencedirect.com
DW Parish, AL Dodge, MM Petesch… - 1990 - apps.dtic.mil
Our work has focused on the synthesis of compounds having the general structures shown below. Eighty-four compounds were synthesized and submitted to the US Army Medical …
Number of citations: 2 apps.dtic.mil
E Lacivita, IA Schepetkin, ML Stama… - Bioorganic & medicinal …, 2015 - Elsevier
N-Formyl peptide receptors (FPRs) are G protein-coupled receptors (GPCRs) that play critical roles in inflammatory reactions, and FPR-specific interactions can possibly be used to …
Number of citations: 13 www.sciencedirect.com
IA Kennedy - 1993 - ruor.uottawa.ca
Studies directed towards the synthesis of the taxane skeleton is described. The synthesis and cyclopropanation of 170 was attempted, and the preparation and base induced cyclization …
Number of citations: 3 ruor.uottawa.ca
YJ Wu, H He, R Bertekap, R Westphal, S Lelas… - Bioorganic & medicinal …, 2013 - Elsevier
This report describes the synthesis, structure–activity relationships and activity of piperidine, homopiperidine, and azocane derivatives combining NK 1 receptor (NK 1 R) antagonism …
Number of citations: 25 www.sciencedirect.com
F Ye, S Zhang, Z Wei, F Weniger… - European Journal of …, 2020 - Wiley Online Library
… Starting from 4-oxo-1-phenylcyclohexanecarbonitrile 1l (199 mg, 1.0 mmol), perfluorodecyl iodide 2a (323 mg, 0.5 mmol), pyrrolidine (90 µL, 1.1 mmol, 2.2 equiv.), Cs 2 CO 3 (326 mg, …
HJ Kim, CS Han - Bull. Korean Chem. Soc, 1997 - pdf.lookchemmall.com
Barrier height on the surface was monitored at 77 K by observing the inflection of VI characteristics of ZnO (1010)-ZnO (1010) contact in the surface reaction of oxygen species with …
Number of citations: 2 pdf.lookchemmall.com
김혜정, 한종수 - Bulletin of the Korean Chemical Society, 1997 - koreascience.kr
Barrier height on the surface was monitored at 77 K by observing the inflection of VI characteristics of ZnO (1010)-ZnO (1010) contact in the surface reaction of oxygen species with …
Number of citations: 0 koreascience.kr
EA Lund - 1994 - ruor.uottawa.ca
Studies based on radical-induced ring openings of halolactones, spirocyclobutanones, and Rh$\sb2$(OAc)$\sb4$-catalyzed reactions of $\alpha$-diazoketones are described. Novel …
Number of citations: 2 ruor.uottawa.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.